molecular formula C15H12O4 B1675363 Lucidone CAS No. 19956-53-7

Lucidone

Cat. No. B1675363
CAS RN: 19956-53-7
M. Wt: 256.25 g/mol
InChI Key: WVXIJNYYNKDLPE-UWWXTLEHSA-N
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Description

Lucidone is an anti-inflammatory agent that can be isolated from the fruit of Lindera erythrocarpa . It has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .


Synthesis Analysis

Lucidone has been chemically synthesized by various research groups. For instance, Wu et al. utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .


Molecular Structure Analysis

Lucidone is a secondary metabolite found in higher plants, fungi, algae, and cyanobacteria. It is a cyclopentenedione (CPD) with a cyclopent-4-ene-1,3-dione skeleton with various functional groups .


Chemical Reactions Analysis

Lucidone inhibits LPS-induced NO and PGE2 production in RAW 264.7 mouse macrophages . It also decreases TNF-α secretion, iNOS, and COX-2 expression .


Physical And Chemical Properties Analysis

The molecular formula of Lucidone is C24H32O5 and its molecular weight is 400.51 .

Scientific Research Applications

Dermatoprotective Effects

Lucidone, a cyclopentenedione derived from Lindera erythrocarpa, has shown promising effects in protecting human skin keratinocytes. Studies have demonstrated its ability to combat oxidative stress in skin cells, particularly in the context of free-radical induced damage. Lucidone enhances cell viability, reduces reactive oxygen species generation, and diminishes DNA damage in keratinocytes. Its protective action is linked to the up-regulation of antioxidant genes like heme oxygenase 1 (HO-1) and the activation of the Nrf2 pathway. This indicates its potential as a dermatoprotective agent, useful in preventing free radical-induced skin damage (Kumar et al., 2013).

Anti-Inflammatory Properties

Lucidone has exhibited significant anti-inflammatory effects. In studies using mouse models, lucidone treatment led to a reduction in the production of pro-inflammatory markers such as nitric oxide, prostaglandin-E(2), and tumor necrosis factor-alpha. This was achieved by inhibiting the nuclear translocation of NF-kappaB and the activation of MAP kinase pathways. These findings suggest that lucidone could serve as an effective anti-inflammatory agent (Kumar et al., 2010).

Wound Healing Potential

Lucidone has shown promising results in the context of wound healing. Its application has been found to activate various signaling pathways crucial for the healing process, such as the PI3K/AKT, Wnt/β-catenin, and NF-κB pathways. These effects contribute to enhanced proliferation and migration of key cell types involved in wound healing, like keratinocytes and fibroblasts, and also boost angiogenesis. Topical application of lucidone in animal models has resulted in accelerated wound healing, highlighting its potential therapeutic use in this area (Yang et al., 2017).

Antiviral Activity

Remarkably, lucidone has been identified as an effective agent against certain viral infections, including dengue virus and hepatitis C virus. It suppresses viral replication, primarily by inducing the expression of heme oxygenase-1 (HO-1) and activating the Nrf2 pathway. This mechanism of action suggests lucidone's potential as a novel therapeutic agent in the treatment of these viral infections (Chen et al., 2018).

Antioxidant and Hepatoprotective Effects

Lucidone has demonstrated significant antioxidant properties and protective effects on liver cells. Its ability to modulate oxidative stress in hepatocytes is linked to the up-regulation of antioxidant genes, again involving the HO-1/Nrf2 pathway. These findings suggest its utility in managing conditions associated with oxidative stress and liver damage (Kumar et al., 2012).

Anti-Melanogenic Effects

Research has also highlighted lucidone's potential in skin whitening applications. It inhibits tyrosinase activity andthe expression of related proteins, leading to decreased melanin content in skin cells. This suggests its utility in cosmetic formulations aimed at reducing skin pigmentation (Kumar et al., 2010).

Anticancer Potential

Lucidone has shown promise in the context of cancer treatment, particularly in inhibiting the proliferation of various cancer cell lines. Studies indicate that it can induce apoptosis and cell cycle arrest in cancer cells, potentially through mechanisms involving the PI3K/Akt and NF-κB pathways. This points to its potential as an adjunctive therapy in cancer treatment (Yoon et al., 2019).

Neuroprotective Effects

Lucidone has also been identified as a neuroprotective agent. It inhibits microglial activation-mediated neurotoxicity, which is crucial in the pathogenesis of neurodegenerative diseases. By suppressing the production of pro-inflammatory cytokines and modulating NF-κB signaling, lucidone offers potential therapeutic benefits for neurological conditions (Cui et al., 2012).

Anti-Nociceptive and Sedative-Hypnotic Activities

Research has demonstrated the analgesic and sedative effects of lucidone, suggesting its utility in managing pain and sleep-related disorders. This expands the scope of lucidone's pharmacological applications, potentially benefiting individuals with chronic pain or insomnia (Feng & Wang, 2019).

Safety And Hazards

Lucidone is classified as a skin irritant (Category 2) and eye irritant (Category 2A). It may cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-4-methoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPTXNYQLGJVRE-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidone

CAS RN

19956-53-7
Record name Lucidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
815
Citations
HL Yang, YC Tsai, M Korivi, CT Chang… - Biochimica et Biophysica …, 2017 - Elsevier
Lucidone, which comprises a naturally occurring cyclopentenedione, has been investigated for its in vitro and in vivo wound healing properties, and the underlying molecular signaling …
Number of citations: 96 www.sciencedirect.com
KJS Kumar, HW Hsieh, SY Wang - International Immunopharmacology, 2010 - Elsevier
… Moreover, lucidone … lucidone was able to block mitogen-activated protein kinases activity and its downstream signaling activation of NF-κB and AP-1. We thus conclude that lucidone …
Number of citations: 40 www.sciencedirect.com
KJS Kumar, HL Yang, YC Tsai, PC Hung… - Food and Chemical …, 2013 - Elsevier
… Notably, the antioxidant potential of lucidone was directly correlated with the increased … Nrf2 knockdown diminished the protective effects of lucidone. We also observed that lucidone …
Number of citations: 47 www.sciencedirect.com
WC Chen, CK Tseng, CK Lin, SN Wang, WH Wang… - Virulence, 2018 - Taylor & Francis
… The potential therapeutic efficacy of lucidone was first evaluated … We found that lucidone effectively protected mice from DENV … Then, the anti-DENV activity of lucidone was confirmed by …
Number of citations: 21 www.tandfonline.com
WC Chen, SY Wang, CC Chiu, CK Tseng… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… To examine whether Nrf2 is involved in HO-1 induction by lucidone, we first analyzed the effect of lucidone on Nrf2 expression in Ava5 cells. As shown in Fig. 7A, lucidone increased …
Number of citations: 62 journals.asm.org
KJS Kumar, JW Liao, JH Xiao, MG Vani, SY Wang - Toxicology in vitro, 2012 - Elsevier
… pretreated with lucidone (1–… lucidone pretreatment significantly inhibited the leakage of AST and ALT in HepG2 cells without appreciable cytotoxic effects. We also found that lucidone …
Number of citations: 90 www.sciencedirect.com
KJS Kumar, JC Yang, FH Chu, ST Chang… - Phytotherapy …, 2010 - Wiley Online Library
… The effects of lucidone on tyrosinase and antimelanogenic activity were investigated. Initially… that lucidone strongly inhibits the activity of mushroom tyrosinase. The effects of lucidone on …
Number of citations: 44 onlinelibrary.wiley.com
Y Cui, J Wu, SC Jung, GO Kim, RK Ko, HJ Lee… - European journal of …, 2012 - Elsevier
… lucidone significantly blocked neuronal cell death induced by microglial conditioned media. These neuroprotective effects of methyl lucidone … suggest that methyl lucidone may have a …
Number of citations: 24 www.sciencedirect.com
JH Yoon, JW Shin, TH Pham, YJ Choi… - Pharmaceutical …, 2020 - Taylor & Francis
Context Methyl lucidone (ML) from the dried fruit of Lindera erythrocarpa Makino (Lauraceae) exhibits cytotoxic effects in various cancer cell lines. However, its effects on ovarian cancer …
Number of citations: 19 www.tandfonline.com
KJS Kumar, SY Wang - Planta medica, 2009 - thieme-connect.com
… of lucidone isolated from the fruits of Lindera erythrocarpa Makino was investigated. Our data indicate that lucidone … COX-2 were also inhibited by lucidone in a dose-dependent manner. …
Number of citations: 41 www.thieme-connect.com

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